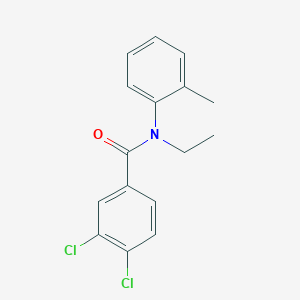

3,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide

Description

3,4-Dichloro-N-ethyl-N-(2-methylphenyl)benzamide (commonly referenced as AH-7921 or U-47700 in isomer forms) is a synthetic opioid with a benzamide backbone substituted with chloro, ethyl, and 2-methylphenyl groups. It was initially developed for analgesic research but has gained notoriety as a new psychoactive substance (NPS) due to its μ-opioid receptor agonism . Structurally, it features a dichlorinated benzoyl group linked to an N-ethyl-N-(2-methylphenyl)amine moiety. Its synthesis involves coupling 3,4-dichlorobenzoyl chloride with substituted amines, followed by purification via crystallography or chromatography . Pharmacologically, it exhibits potent opioid effects but carries significant risks of respiratory depression and fatalities, as documented in forensic case studies .

Properties

Molecular Formula |

C16H15Cl2NO |

|---|---|

Molecular Weight |

308.2 g/mol |

IUPAC Name |

3,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide |

InChI |

InChI=1S/C16H15Cl2NO/c1-3-19(15-7-5-4-6-11(15)2)16(20)12-8-9-13(17)14(18)10-12/h4-10H,3H2,1-2H3 |

InChI Key |

NRLZVYHRXMEPOR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide typically involves the following steps:

Nitration: The starting material, 3,4-dichlorobenzene, undergoes nitration to introduce nitro groups at specific positions.

Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Acylation: The resulting amine is acylated with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of 3,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide may involve large-scale nitration and reduction processes, followed by acylation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Halogen atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amines and other reduced compounds.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the benzamide structure allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

The table below compares key structural analogs, emphasizing substituent variations and their impact on biological activity:

Key Observations:

- Substituent Influence : The ethyl and 2-methylphenyl groups in AH-7921 enhance lipophilicity and receptor binding, whereas hydrophilic groups (e.g., hydroxyethyl in ) reduce potency.

- Isomerism: U-47700, a structural isomer of AH-7921, replaces the ethyl group with a dimethylamino-cyclohexyl moiety, increasing μ-opioid selectivity and toxicity .

- Steric Effects : Bulky substituents (e.g., pyrrolidinyl-cyclohexyl in ) reduce metabolic stability but retain partial agonism.

Physicochemical Properties

Comparative data for select analogs:

Toxicity and Regulatory Status

- AH-7921 : Linked to fatalities due to respiratory depression; classified as a Schedule I substance under international drug treaties .

- U-47700 : Banned in multiple jurisdictions; associated with higher mortality rates than AH-7921 .

- Pesticide Derivatives (e.g., etobenzanid ): Structurally related benzamides but non-opioid, highlighting how minor substitutions redirect applications.

Biological Activity

3,4-Dichloro-N-ethyl-N-(2-methylphenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Research indicates that 3,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide may exert its biological effects through interactions with specific molecular targets. The presence of chlorine atoms enhances its binding affinity to active sites on proteins, potentially inhibiting or modulating their activities. This mechanism is crucial for its proposed applications in drug development.

Antimicrobial Activity

Studies have suggested that this compound exhibits significant antimicrobial properties. For instance, it has been demonstrated to inhibit various bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics. The compound's structural features contribute to its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | 2 |

| Escherichia coli | 6.25 - 25 | 2 |

Anticancer Activity

In vitro studies have indicated that 3,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide may possess anticancer properties by inducing apoptosis in cancer cell lines. The compound's ability to interact with cellular pathways involved in cancer progression is under investigation.

Case Studies

- Antimicrobial Efficacy : A study evaluated several derivatives of benzamide, including 3,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide, against Staphylococcus aureus. The results showed that this compound had a notable inhibitory effect, with an MIC value significantly lower than many other tested compounds.

- Anticancer Potential : In a separate study focusing on various benzamide derivatives, 3,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide was shown to inhibit the growth of multiple cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 3,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide contributes to its distinct chemical behavior and biological activity. Comparative studies with similar compounds have highlighted how variations in substituents can significantly influence antimicrobial and anticancer efficacy.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,4-Dichloro-N-ethyl-N-(2-methylphenyl)benzamide | C16H15Cl2NO | Ethyl and 2-methylphenyl groups; unique chlorination |

| 3,4-Dichloro-N-ethyl-N-(5-hydroxy-2-methylphenyl)benzamide | C16H15Cl2NO2 | Hydroxy group alters solubility and activity |

| N-[2,2-Dichloro-1-(4-methylphenyl)ethyl]benzamide | C16H15Cl2NO | Different substitution pattern; varied properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.